REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][c:6]1[n:7][c:8]([Cl:16])[cH:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12.[CH:17]([OH:18])=[O:19].[OH2:20]>>[O:5]=[c:6]1[nH:7][c:8]([Cl:16])[cH:9][c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)Oc1nc(Cl)cc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=c1[nH]c(Cl)cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |